1-Ethyl-1H-pyrazol-4-amine dihydrochloride
Description
BenchChem offers high-quality 1-Ethyl-1H-pyrazol-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-pyrazol-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-2-8-4-5(6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGJXKEHJQQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride for Advanced Research
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile heterocyclic building block.
Introduction and Strategic Importance
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in FDA-approved drugs highlights its importance in the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[2] 1-Ethyl-1H-pyrazol-4-amine, as a dihydrochloride salt, offers a stable and readily functionalizable starting material for the synthesis of novel drug candidates. The presence of a primary amino group at the 4-position and an ethyl group at the 1-position provides distinct vectors for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
Physicochemical Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₅H₁₁Cl₂N₃ |
| Molecular Weight | 184.07 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid. |
| Melting Point | Not experimentally determined. Expected to be significantly higher than the free base due to its salt form. For comparison, the related 4-aminopyrazole has a melting point of 84 °C.[3] |
| Solubility | Expected to be soluble in water and polar protic solvents like ethanol and methanol. Solubility in aprotic polar solvents such as DMSO is likely, while it is expected to be poorly soluble in nonpolar organic solvents. |
| pKa | Not experimentally determined. The primary amino group is expected to have a pKa in the range of 4-5, typical for arylamines. |
| Stability | As a dihydrochloride salt, it is expected to be more stable to air and oxidation than the free base. It should be stored in a cool, dry place away from strong bases.[4] |
Proposed Synthesis and Workflow
A robust and efficient synthesis of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride can be proposed based on established methodologies for the synthesis of 4-aminopyrazoles. A common strategy involves the nitration of an N-alkylated pyrazole followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
-
Rationale: N-alkylation of the pyrazole ring is a common and efficient method to introduce the ethyl group. The choice of a suitable base is crucial to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the ethylating agent.
-
Procedure:
-
To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-Ethyl-1H-pyrazole.
-
Step 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole
-
Rationale: Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. The pyrazole ring is activated towards electrophilic substitution, and the 4-position is typically the most reactive site.[5]
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 1-Ethyl-1H-pyrazole (1.0 eq) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the pH is neutral.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-Ethyl-4-nitro-1H-pyrazole.
-
Step 3: Synthesis of 1-Ethyl-1H-pyrazol-4-amine (Free Base)
-
Rationale: The reduction of the nitro group to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation is a preferred method due to its mild conditions and the formation of water as the only byproduct.[6]
-
Procedure:
-
Dissolve 1-Ethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-Ethyl-1H-pyrazol-4-amine as the free base. This product is often used in the next step without further purification.
-
Step 4: Preparation of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride
-
Rationale: Formation of the dihydrochloride salt enhances the stability and water solubility of the amine, making it easier to handle and formulate.
-
Procedure:
-
Dissolve the crude 1-Ethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in ethanol) until precipitation is complete.
-
Stir the resulting suspension in the cold for 30 minutes.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to afford 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Analytical workflow for the characterization of the target compound.
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and two singlets for the pyrazole ring protons. The exact chemical shifts will be influenced by the protonation state and the solvent. In D₂O, the amine and NH protons may exchange.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 112.1.
-
Infrared (FT-IR): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the ammonium salt, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyrazole ring.
Protocol for Purity Determination by RP-HPLC
-
Rationale: Reversed-phase HPLC is a reliable method for assessing the purity of organic compounds. A gradient elution method is often employed to ensure the separation of the main compound from any potential impurities.
-
Procedure:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 220-280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: The purity is determined by the relative area of the main peak.
-
Reactivity, Stability, and Safe Handling
-
Reactivity: The primary amino group of 1-Ethyl-1H-pyrazol-4-amine is a key site for further functionalization. It can undergo a variety of reactions common to arylamines, including acylation, alkylation, diazotization, and coupling reactions to form a diverse range of derivatives.[7] The pyrazole ring itself is generally stable but can participate in certain cycloaddition reactions under specific conditions.
-
Stability: The dihydrochloride salt is expected to be more stable than the free base. However, it is still advisable to store the compound in a tightly sealed container under an inert atmosphere, especially for long-term storage.[4] Hydrolytic stability should be assessed, particularly if the compound is to be used in aqueous formulations.
-
Safe Handling: 1-Ethyl-1H-pyrazol-4-amine is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery
The 1-Ethyl-1H-pyrazol-4-amine scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets. Its derivatives have shown potential in several therapeutic areas:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The amino group at the 4-position can be used as a handle to introduce substituents that can interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.
-
Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents.[1] Novel derivatives of 1-Ethyl-1H-pyrazol-4-amine can be synthesized and evaluated for their ability to modulate inflammatory pathways.
-
Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs. By functionalizing the amino group, it is possible to generate novel compounds with potential antiproliferative activity.
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018640, 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]
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ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]
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International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically active 4-aminopyrazole derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
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Longdom Publishing. (2024). Journal of Physical Chemistry & Biophysics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]
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ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
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ResearchGate. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
- Sujatha, K., Shanthi, G., Selvam, N.P., Manoharan, S., Perumal, P.T., & Rajendran, M. (2009). Synthesis and antiviral activity of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.
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ACS Publications. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
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Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide provides an in-depth analysis of 1-Ethyl-1H-pyrazol-4-amine, a key synthetic intermediate, and its related compounds. We will explore its physicochemical properties, detail a robust synthetic and purification protocol, and discuss its vast potential for chemical derivatization. Furthermore, this guide will illuminate the pharmacological significance of the 4-aminopyrazole scaffold by examining its role in successful kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
Introduction: The Significance of the Pyrazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out for its remarkable versatility.[3] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal component for interacting with biological targets.[4] This has led to the development of a wide array of drugs with diverse therapeutic applications, including anti-inflammatory agents, kinase inhibitors for oncology, and antivirals.[5][6]
1-Ethyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form for enhanced stability and handling, represents a crucial and strategically important building block. Its structure features a reactive primary amine at the C4 position, which is prime for a multitude of chemical modifications, and an ethyl group at the N1 position, which can influence solubility and metabolic stability. Understanding the chemistry and potential of this specific molecule is key to unlocking new therapeutic avenues.
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery and development. These properties govern its behavior in both chemical reactions and biological systems.
Structural Information
-
IUPAC Name: 1-ethylpyrazol-4-amine[7]
-
Molecular Formula: C₅H₉N₃ (for the free base)[7]
-
Molecular Weight: 111.15 g/mol (for the free base)[7]
-
Canonical SMILES: CCN1C=C(C=N1)N[7]
Physicochemical Data
The following table summarizes key computed and experimental properties for the free base form of the molecule. The dihydrochloride salt will exhibit significantly different solubility profiles.
| Property | Value | Source |
| Molecular Weight | 111.15 g/mol | PubChem[7] |
| XLogP3 | -0.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[7] |
-
Interpretation for Drug Development: The low molecular weight and negative XLogP3 value suggest good "rule of five" compliance and favorable aqueous solubility, making it an excellent starting point for fragment-based drug design. The topological polar surface area (TPSA) is well within the range for good oral bioavailability.
Synthesis and Purification Workflow
The synthesis of 1-Ethyl-1H-pyrazol-4-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a standard, validated approach.
Overall Synthetic Scheme
Caption: General workflow for synthesizing the target compound.
Detailed Experimental Protocol
Step 1: N-Ethylation of 4-Nitro-1H-pyrazole
-
Rationale: This step selectively adds the ethyl group to the N1 position of the pyrazole ring. Potassium carbonate is used as a mild base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on ethyl iodide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Procedure:
-
To a solution of 4-Nitro-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 1-Ethyl-4-nitro-1H-pyrazole. This is often carried forward without further purification.
-
Step 2: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to a primary amine. Palladium on carbon (Pd/C) is the catalyst of choice, and ethanol is an excellent solvent that readily dissolves the starting material and product.
-
Procedure:
-
Dissolve the crude 1-Ethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 1-Ethyl-1H-pyrazol-4-amine as an oil or solid.
-
Step 3: Dihydrochloride Salt Formation
-
Rationale: Converting the free base to its dihydrochloride salt significantly improves its stability, crystallinity, and ease of handling. Both the pyrazole ring nitrogen and the exocyclic amine can be protonated.
-
Procedure:
-
Dissolve the crude 1-Ethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in dioxane (2.2 eq) with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum to yield 1-Ethyl-1H-pyrazol-4-amine dihydrochloride.
-
Quality Control and Characterization
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and should typically be >95%.
-
Structural Verification: The identity of the compound must be confirmed using spectroscopic methods.[8]
-
¹H NMR: Will show characteristic peaks for the ethyl group (a triplet and a quartet), and distinct signals for the pyrazole ring protons.
-
¹³C NMR: Will confirm the number of unique carbon environments.[8]
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the protonated free base.
-
Derivatization Potential and Key Reactions
The true value of 1-Ethyl-1H-pyrazol-4-amine lies in its potential as a scaffold for building more complex molecules. The primary amine at the C4 position is a versatile functional handle for a variety of coupling reactions.
Caption: Key reactions for derivatizing the core scaffold.
-
Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt) to form a diverse library of amides. This is one of the most common modifications in drug discovery.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine yields sulfonamides, a key functional group in many drugs, including the famous pyrazole-containing drug Celecoxib.[9][10]
-
Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones first forms an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form secondary or tertiary amines.[11]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates allows for the direct formation of a C-N bond, linking the pyrazole core to other aromatic systems.
Pharmacological Significance: The 4-Aminopyrazole Core in Modern Therapeutics
The 4-aminopyrazole moiety is not merely a synthetic curiosity; it is a validated pharmacophore present in several successful drugs, particularly in the realm of protein kinase inhibitors.[12][13]
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases.
-
Baricitinib (Olumiant®): An approved drug for rheumatoid arthritis, Baricitinib is a selective inhibitor of JAK1 and JAK2.[14][15] Its structure features a pyrazole ring linked to the core pyrrolo[2,3-d]pyrimidine pharmacophore. The pyrazole nitrogen is substituted with a complex azetidine group, demonstrating how the core scaffold can be extensively modified.[14][16]
-
Tofacitinib (Xeljanz®): While not a direct 4-aminopyrazole derivative in its final form, the synthesis of Tofacitinib, another blockbuster JAK inhibitor, often involves pyrazole-containing intermediates, highlighting the scaffold's utility in constructing complex heterocyclic systems relevant to kinase inhibition.[17][18][19]
Mechanism of Action in Kinase Inhibition
The pyrazole ring is particularly effective as a "hinge-binder" in ATP-competitive kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a highly conserved structural motif. This anchoring allows other parts of the molecule to extend into more variable regions of the ATP-binding pocket, conferring potency and selectivity.[20]
Caption: Pyrazole core as a kinase hinge-binder.
Conclusion and Future Outlook
1-Ethyl-1H-pyrazol-4-amine dihydrochloride is more than just a chemical reagent; it is a gateway to a vast and pharmacologically rich chemical space. Its straightforward synthesis, versatile reactivity, and the proven success of its derivatives in clinical applications make it an invaluable tool for drug discovery.[5][12] The 4-aminopyrazole scaffold, particularly in the context of kinase inhibition, continues to be a fertile ground for the development of new, targeted therapies for cancer, inflammation, and other debilitating diseases.[13][21] As our understanding of disease biology grows, the strategic application of well-designed building blocks like this one will remain paramount in the quest for the next generation of medicines.
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He, L., Pei, H., Lan, T., et al. (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega, 4(5), 8345-8351.
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Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem., 4(2), 324-328.
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
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Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
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Istrate, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(7), 6736.
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ResearchGate. (2025). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
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Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
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Navigating the Spectroscopic Landscape of 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride: A Technical Guide for Researchers
Molecular Structure and its Spectroscopic Implications
1-Ethyl-1H-pyrazol-4-amine dihydrochloride possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The core pyrazole ring, the N-ethyl substituent, and the 4-amino group, along with the two hydrochloride counter-ions, all contribute to the overall spectral features. The dihydrochloride form implies that both the pyrazole ring nitrogen and the exocyclic amino group are protonated, significantly influencing the electronic environment and, consequently, the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Ethyl-1H-pyrazol-4-amine dihydrochloride, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the ethyl group protons, the pyrazole ring protons, and the ammonium protons. The chemical shifts (δ) are predicted based on the deshielding effects of the aromatic pyrazole ring and the electron-withdrawing nature of the protonated nitrogens.
Table 1: Predicted ¹H NMR Spectral Data for 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7 | Coupled to the adjacent CH₂ group. |
| CH₂ (Ethyl) | 4.0 - 4.3 | Quartet | ~7 | Coupled to the CH₃ group and deshielded by the adjacent nitrogen. |
| H-3 & H-5 (Pyrazole) | 7.5 - 8.0 | Singlets | - | Aromatic protons on the pyrazole ring, likely deshielded by the positive charge. |
| NH₃⁺ (Ammonium) | 8.0 - 9.0 | Broad Singlet | - | Exchangeable protons, often appearing as a broad signal. |
| NH⁺ (Pyrazole) | 12.0 - 14.0 | Broad Singlet | - | Acidic proton on the pyrazolium ring, highly deshielded. |
Note: Predicted values are based on general data for pyrazole derivatives and the known effects of protonation. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their neighbors.
Table 2: Predicted ¹³C NMR Spectral Data for 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ (Ethyl) | 14 - 16 | Aliphatic carbon in the ethyl group. |
| CH₂ (Ethyl) | 45 - 50 | Aliphatic carbon attached to nitrogen. |
| C-4 (Pyrazole) | 110 - 120 | Carbon bearing the ammonium group. |
| C-3 & C-5 (Pyrazole) | 130 - 140 | Aromatic carbons in the pyrazole ring. |
The Rationale Behind Protonation-Induced Shifts
The protonation of the pyrazole ring and the amino group has a significant deshielding effect on the nearby protons and carbons. This is due to the introduction of positive charges, which withdraw electron density from the surrounding atoms. Studies on the protonation effects on pyrazole NMR chemical shifts have shown that both ¹H and ¹³C signals move downfield upon protonation.[1][2][3] This effect is expected to be pronounced in the dihydrochloride salt.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride will be characterized by absorption bands corresponding to N-H, C-H, C=N, and C-N vibrations.
Table 3: Predicted IR Absorption Bands for 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Ammonium & Pyrazolium) | 3200 - 2800 | Strong, Broad | Stretching |
| C-H (Aliphatic & Aromatic) | 3100 - 2900 | Medium | Stretching |
| C=N / C=C (Pyrazole Ring) | 1600 - 1450 | Medium to Strong | Stretching |
| N-H (Ammonium) | 1600 - 1500 | Medium | Bending |
The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of amine salts and is due to the stretching vibrations of the N-H bonds in the ammonium and pyrazolium ions.[4][5][6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 1-Ethyl-1H-pyrazol-4-amine dihydrochloride, electrospray ionization (ESI) would be a suitable technique.
The expected molecular ion peak would correspond to the free base (1-Ethyl-1H-pyrazol-4-amine) with a molecular weight of approximately 111.15 g/mol .[7] Depending on the ionization conditions, a protonated molecular ion [M+H]⁺ at m/z 112.16 might also be observed.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is likely to involve the loss of small neutral molecules or radicals from the ethyl group and the pyrazole ring. Common fragmentation pathways for pyrazoles can include the loss of HCN or N₂. The ethyl group may undergo cleavage to lose an ethyl radical (•CH₂CH₃) or ethylene (CH₂=CH₂).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like 1-Ethyl-1H-pyrazol-4-amine dihydrochloride.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its high boiling point.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[8]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[3]
-
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Ethyl-1H-pyrazol-4-amine dihydrochloride. By understanding the principles behind NMR, IR, and Mass Spectrometry and by leveraging data from related compounds, researchers can confidently approach the characterization of this important molecule. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for ensuring the identity and purity of the compound in any research or development setting.
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Methodological & Application
The Versatile Scaffold: Application Notes for 1-Ethyl-1H-pyrazol-4-amine Dihydrochloride in Modern Drug Discovery
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutics.[3][4] 1-Ethyl-1H-pyrazol-4-amine dihydrochloride emerges as a particularly valuable chemical intermediate, offering a strategic entry point for the synthesis of diverse compound libraries targeting a wide array of diseases, including cancer and inflammatory conditions.[1][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block.
Compound Profile and Physicochemical Properties
1-Ethyl-1H-pyrazol-4-amine dihydrochloride is a salt form of the parent amine, which enhances its stability and shelf-life. The presence of the dihydrochloride necessitates the use of a base in most reactions to liberate the nucleophilic free amine.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Cl₂N₃ | - |
| Molecular Weight | 184.07 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General solubility of amine salts |
| Reactivity | The primary amine is a key reactive site for various transformations. | [6] |
Strategic Importance in Medicinal Chemistry
The pyrazole core is a bioisostere for other aromatic rings like benzene and phenol, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability.[7] The 4-amino substitution on the pyrazole ring of 1-Ethyl-1H-pyrazol-4-amine provides a crucial handle for introducing diversity and directing molecular interactions. This is particularly relevant in the design of kinase inhibitors, where the amino group can form key hydrogen bond interactions with the hinge region of the enzyme's active site.[8][9]
Core Applications and Experimental Protocols
The primary utility of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride lies in its role as a versatile building block for constructing more complex molecules. The following sections detail key reactions and provide step-by-step protocols.
N-Acylation: Synthesis of Pyrazole Amides
N-acylation is a fundamental transformation that allows for the introduction of a wide range of functionalities. The resulting pyrazole amides are prevalent in many biologically active compounds.[10]
Causality Behind Experimental Choices:
-
Base: The use of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt and deprotonate the primary amine, rendering it nucleophilic. An excess of the base is often used to drive the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acid chloride or anhydride.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acylating agent, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: General Procedure for N-Acylation
-
To a stirred solution of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add triethylamine (2.5 eq) dropwise.
-
Allow the mixture to stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve the desired acid chloride or anhydride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride/anhydride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyrazoles
For instances where the pyrazole core itself is halogenated, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, enabling the introduction of various aryl and heteroaryl moieties.[11] While 1-Ethyl-1H-pyrazol-4-amine is not halogenated, a common synthetic strategy involves the initial synthesis of a halogenated pyrazole precursor which is then aminated. Alternatively, the amino group can be protected, followed by halogenation and subsequent Suzuki coupling.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, often in combination with a phosphine ligand (e.g., XPhos), is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.
-
Base: A base such as potassium carbonate or cesium carbonate is required to activate the boronic acid partner.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazole Amine Precursor
-
To a reaction vessel, add the halogenated 1-Ethyl-1H-pyrazol-4-amine derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1, 10 mL/mmol).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Ethyl-1H-pyrazol-4-amine dihydrochloride and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[12][14] If inhaled, move the person to fresh air.[15] Seek medical attention if irritation persists.
Conclusion
1-Ethyl-1H-pyrazol-4-amine dihydrochloride is a highly valuable and versatile intermediate in the field of drug discovery and medicinal chemistry. Its strategic placement of a reactive amino group on the stable pyrazole core provides a robust platform for the synthesis of diverse and complex molecules. By understanding the underlying principles of its reactivity and employing sound experimental protocols, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutic agents. The methodologies outlined in this document serve as a foundational guide, empowering scientists to explore the vast chemical space accessible from this key intermediate.
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Application Notes & Protocols: Investigating 1-Ethyl-1H-pyrazol-4-amine dihydrochloride as a Novel Anti-Inflammatory Agent
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases affecting millions worldwide.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs like celecoxib.[2][3] This document provides a comprehensive guide for researchers on the evaluation of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride , a promising pyrazole derivative, for its potential as a novel anti-inflammatory agent. We present a logical, tiered approach, beginning with foundational in vitro characterization in a cellular model of inflammation and progressing to a conceptual framework for in vivo validation. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Rationale for Pyrazole-Based Anti-Inflammatories
1-Ethyl-1H-pyrazol-4-amine dihydrochloride is a small molecule derivative of the pyrazole family. Its specific substitution pattern offers a unique chemical space to explore for novel anti-inflammatory activity. These application notes will guide the user through a systematic evaluation of this compound, focusing on its ability to modulate key inflammatory pathways.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Cl₂N₃ | PubChem |
| Molecular Weight | 184.07 g/mol | PubChem |
| IUPAC Name | 1-ethyl-1H-pyrazol-4-amine;dihydrochloride | PubChem |
| CAS Number | 1000989-73-0 | PubChem |
(Data sourced from PubChem CID 7018640)[8]
Hypothesized Mechanism of Action
Activation of these pathways leads to the transcription of genes encoding inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13] We hypothesize that 1-Ethyl-1H-pyrazol-4-amine may inhibit one or more key nodes in this signaling network.
Caption: Hypothesized signaling cascade for LPS-induced inflammation and potential points of inhibition.
Experimental Workflow: A Tiered Screening Approach
A logical progression of experiments is crucial for efficiently evaluating a novel compound. We propose a workflow that begins with broad in vitro screening to establish efficacy and safety, followed by more complex models.
Caption: A systematic workflow for evaluating the anti-inflammatory potential of a test compound.
In Vitro Protocols: Macrophage-Based Inflammatory Model
The murine macrophage cell line RAW 264.7 is an excellent and widely used model for studying inflammation.[14] These cells, when stimulated with LPS, mimic key aspects of an innate immune response, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[12][15]
Protocol 1: Cell Viability Assay (MTT Assay)
Scientist's Note (Expertise): This is a mandatory first step. Before assessing anti-inflammatory activity, you must determine the concentration range at which the compound is not cytotoxic. Any observed reduction in inflammatory markers at a toxic concentration is a false positive, as it is merely a result of cell death, not specific pathway inhibition.
Objective: To determine the maximum non-toxic concentration of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
1-Ethyl-1H-pyrazol-4-amine dihydrochloride (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Inhibition of Nitric Oxide (NO) Production
Scientist's Note (Causality): NO is a key inflammatory mediator produced by the iNOS enzyme in macrophages upon LPS stimulation.[12] Measuring its surrogate, nitrite, in the culture supernatant via the Griess assay is a rapid and reliable method to quantify the inflammatory response and the inhibitory effect of your compound.[16]
Objective: To quantify the inhibitory effect of the test compound on LPS-induced NO production.
Materials:
-
Materials from Protocol 1
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Positive control: Dexamethasone (1 µM)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing various non-toxic concentrations of the test compound (determined from Protocol 1). Include wells for vehicle control and positive control (Dexamethasone). Incubate for 1 hour.
-
Inflammatory Stimulus: Add 10 µL of LPS (1 µg/mL final concentration) to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well for analysis.
-
Griess Reaction:
-
In a new 96-well plate, add the 50 µL of collected supernatant.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.
-
-
Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Data Presentation: Example Nitric Oxide Inhibition
| Treatment | Concentration (µM) | Nitrite (µM) ± SD | % Inhibition |
| Control (No LPS) | - | 1.2 ± 0.3 | - |
| Vehicle + LPS | - | 35.8 ± 2.1 | 0% |
| Dexamethasone + LPS | 1 | 4.5 ± 0.8 | 91% |
| Test Compound + LPS | 1 | 28.1 ± 1.9 | 22% |
| Test Compound + LPS | 10 | 15.3 ± 1.5 | 57% |
| Test Compound + LPS | 50 | 6.7 ± 0.9 | 81% |
(Note: Data are hypothetical and for illustrative purposes only.)
Protocol 3: Inhibition of Pro-Inflammatory Cytokines (ELISA)
Scientist's Note (Trustworthiness): While NO is an excellent marker, a robust anti-inflammatory agent should ideally modulate multiple inflammatory outputs. Measuring protein levels of key cytokines like TNF-α and IL-6 provides a more comprehensive and validated profile of the compound's activity.
Objective: To measure the effect of the test compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
Culture supernatant collected in Protocol 2.
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
Plate washer and reader (450 nm).
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and the collected cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using the standard curve generated from the kit's standards. Calculate the percentage inhibition relative to the LPS-only control.
In Vivo Application (Conceptual Framework)
In vitro results provide proof-of-concept, but in vivo models are essential to understand a compound's efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).[17][18]
Model: Carrageenan-Induced Paw Edema in Rodents
Conceptual Protocol:
-
Acclimatization: Animals (e.g., Wistar rats) are acclimatized under standard laboratory conditions.
-
Grouping: Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups at various doses.
-
Compound Administration: The test compound or controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Inflammation Induction: A sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each animal.
-
Measurement: Paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals should be minimized, and procedures should be refined to reduce any potential pain or distress.
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Alkylation of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride: Application Notes and Protocols
Abstract
N-substituted pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.[1] The functionalization of the pyrazole core, particularly through N-alkylation of exocyclic amine groups, is a critical strategy for modulating the physicochemical and pharmacological profiles of these molecules.[2] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful alkylation of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride. We delve into the underlying chemical principles, present two robust synthetic methodologies—direct alkylation and reductive amination—and offer in-depth guidance on reaction optimization, safety, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel pyrazole derivatives with high efficiency and purity.
Scientific Principles and Mechanistic Considerations
The successful alkylation of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride hinges on understanding its structure and reactivity. The starting material is a dihydrochloride salt, meaning both the exocyclic 4-amino group and one of the pyrazole ring nitrogens are protonated. This renders the primary amine non-nucleophilic. Therefore, the critical first step in any alkylation protocol is the in situ neutralization to liberate the free amine.
1.1. Neutralization and Nucleophilicity
At least two equivalents of a base are required to deprotonate the dicationic starting material to generate the neutral, nucleophilic 1-Ethyl-1H-pyrazol-4-amine. The exocyclic 4-amino group is significantly more nucleophilic than the N2-nitrogen of the pyrazole ring, ensuring high regioselectivity for N-alkylation at the desired position.
1.2. Primary Reaction Pathway: Direct Alkylation (Sₙ2)
The most direct method for N-alkylation is a bimolecular nucleophilic substitution (Sₙ2) reaction. After deprotonation, the lone pair of electrons on the nitrogen of the 4-amino group attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new carbon-nitrogen bond.
Caption: General mechanism for the Sₙ2 alkylation of 1-Ethyl-1H-pyrazol-4-amine.
1.3. Alternative Pathway: Reductive Amination
Reductive amination provides an alternative route to N-alkylated products, particularly when the desired alkyl group is derived from an aldehyde or ketone. The process involves the initial formation of an imine or enamine intermediate via condensation of the amine with the carbonyl compound, followed by in situ reduction using a hydride source like sodium triacetoxyborohydride (STAB). This method is valued for its operational simplicity and broad substrate scope.[3]
1.4. Potential Side Reactions
-
Over-alkylation: The resulting secondary amine product can, in some cases, be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. This can be mitigated by using a slight excess of the amine relative to the alkylating agent or by slow addition of the alkylating agent.
-
N2-Alkylation: Although less favorable, alkylation at the N2 position of the pyrazole ring is a possible side reaction. Careful control of reaction conditions, such as temperature and choice of base, can minimize this outcome.
Safety First: Handling Reagents and Reactions
Proper safety protocols are paramount. The reagents used in these protocols present significant hazards, and all operations must be conducted within a certified chemical fume hood by trained personnel.
-
1-Ethyl-1H-pyrazol-4-amine dihydrochloride: May cause skin, eye, and respiratory irritation.[4] It is harmful if swallowed or inhaled.[5]
-
Alkylating Agents (e.g., Alkyl Halides): These are often toxic, corrosive, and potent carcinogens.[6][7] Always handle with extreme care, using appropriate engineering controls and personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for each specific alkylating agent.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are less hazardous but are irritants.
-
Solvents: Anhydrous solvents like DMF and DCM are flammable and have associated toxicities.
Required Personal Protective Equipment (PPE):
-
Splash-proof safety goggles
-
Flame-resistant lab coat
-
Two pairs of nitrile gloves (or other chemically resistant gloves as specified by the SDS)[8]
-
Use of a respirator may be necessary for certain volatile or powdered reagents.[5]
All waste must be segregated and disposed of according to institutional and national hazardous waste guidelines. A spill kit should be readily accessible.[8]
Experimental Protocols
3.1. Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general and robust procedure for the mono-alkylation of 1-Ethyl-1H-pyrazol-4-amine at the 4-amino position using an alkyl halide.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1-Ethyl-1H-pyrazol-4-amine dihydrochloride | 184.08 | 1.84 g | 10.0 | 1.0 |
| Alkyl Halide (R-X) | Variable | - | 10.0 - 11.0 | 1.0 - 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.46 g | 25.0 | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 40 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |
| Deionized Water | - | ~150 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | - | As needed | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
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start -> reagents; reagents -> stir1; stir1 -> add_alkyl; add_alkyl -> react; react -> workup; workup -> cool; cool -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> chromatography; chromatography -> characterize; }
Caption: Experimental workflow for direct N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Ethyl-1H-pyrazol-4-amine dihydrochloride (1.84 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent Addition: Add anhydrous DMF (40 mL) to the flask.
-
Neutralization: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the amine salt.
-
Addition of Alkylating Agent: Add the alkyl halide (10.0 mmol, 1.0 eq.) to the reaction mixture. For highly reactive alkylating agents like benzyl bromide or iodomethane, this addition should be done dropwise via a syringe to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 60-80°C using an oil bath. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). A suitable eluent system is often a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (150 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure N-alkylated product.[9]
3.2. Protocol 2: Reductive Amination with Aldehydes/Ketones
This protocol is an excellent alternative for synthesizing a diverse range of N-substituted derivatives.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1-Ethyl-1H-pyrazol-4-amine dihydrochloride | 184.08 | 0.92 g | 5.0 | 1.0 |
| Aldehyde or Ketone | Variable | - | 5.5 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.53 mL | 11.0 | 2.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.60 g | 7.5 | 1.5 |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | - | 30 mL | - | - |
| Saturated Aqueous NaHCO₃ | - | ~50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add 1-Ethyl-1H-pyrazol-4-amine dihydrochloride (0.92 g, 5.0 mmol) and the chosen solvent (DCE or DCM, 30 mL).
-
Neutralization: Add triethylamine (1.53 mL, 11.0 mmol) and stir for 15 minutes at room temperature.
-
Imine Formation: Add the aldehyde or ketone (5.5 mmol, 1.1 eq.) and stir the mixture for an additional 30-60 minutes at room temperature.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.60 g, 7.5 mmol) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC (typically 6-24 hours).[3]
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Characterization and Data Analysis
Confirmation of the product structure and purity is essential.
-
¹H NMR Spectroscopy: Successful N-alkylation is confirmed by the disappearance of the primary amine protons (a broad singlet, often around 3-5 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the pyrazole ring protons adjacent to the amino group may also be observed.[11]
-
¹³C NMR Spectroscopy: The appearance of new signals in the aliphatic region corresponding to the carbons of the new alkyl group provides further confirmation.[12]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete neutralization of the starting material. 2. Insufficiently reactive alkylating agent or reaction temperature is too low. 3. Deactivated catalyst (for reductive amination). | 1. Ensure at least 2.2-2.5 equivalents of base are used and allow sufficient stirring time for neutralization. 2. Increase reaction temperature in 10°C increments. Consider switching to a more reactive halide (e.g., R-I instead of R-Cl). 3. Use fresh STAB; ensure it has been stored under dry conditions. |
| Formation of Dialkylated Product | 1. Alkylating agent is in excess. 2. High reactivity of the intermediate secondary amine. | 1. Use a slight excess of the starting amine (1.1 eq.) relative to the alkylating agent (1.0 eq.). 2. Add the alkylating agent slowly over a period of 1-2 hours to maintain its low concentration. |
| Multiple Products Observed by TLC | 1. Side reaction (e.g., N2-alkylation). 2. Decomposition of starting material or product. | 1. Lower the reaction temperature. Screen different solvents or bases. 2. Ensure an inert atmosphere is maintained. Check for stability issues at the reaction temperature. |
| Difficult Purification | 1. Product is co-eluting with starting material or byproducts. 2. Residual DMF in the crude product. | 1. Try a different solvent system for chromatography (e.g., add a small amount of methanol or triethylamine to the eluent). 2. Ensure the aqueous work-up is thorough to remove all DMF before concentrating the product. |
Conclusion
The N-alkylation of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride is a versatile and crucial transformation for generating novel chemical entities for drug discovery and development. The protocols for direct alkylation and reductive amination presented herein offer reliable and adaptable methods to achieve this goal. By understanding the core chemical principles, adhering to strict safety standards, and utilizing the provided troubleshooting guide, researchers can confidently and efficiently synthesize a wide array of N-alkylated pyrazole derivatives for further investigation.
References
-
Makarov, V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Praise, S. G., et al. (2020). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
American Chemical Society Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (1996). N-alkylation method of pyrazole.
-
Armstrong, A., et al. (2008). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]
-
PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
American Chemical Society Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. U.S. Department of Labor. Available at: [Link]
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Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved January 24, 2026, from [Link]
-
Lead Sciences. (n.d.). 1-Ethyl-1H-pyrazol-4-amine monohydrochloride. Retrieved January 24, 2026, from [Link]
-
SpringerLink. (2022). N-Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. Molecular Diversity. Available at: [Link]
-
The Royal Society of Chemistry. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
-
American Chemical Society Publications. (2005). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]
-
Taylor & Francis. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Alkyl Amines. Available at: [Link]
-
PubMed Central. (2023). Management guidelines for preventing exposure to antineoplastics. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]
-
American Chemical Society Publications. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General. Available at: [Link]
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
PubMed Central. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]
-
PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
-
PubMed Central. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
National Institutes of Health. (2024). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Afinidad. Available at: [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. HSE.gov.uk. Retrieved January 24, 2026, from [Link]
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
-
The Royal Society of Chemistry. (2009). General procedure for the Cu-catalyzed amination of aryl halides. Chemical Communications. Available at: [Link]
-
PubMed Central. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. Available at: [Link]
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- 12. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Pyrazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Pyrazoles are a cornerstone moiety in medicinal chemistry, yet their successful implementation in Suzuki couplings is often hampered by their unique electronic properties. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with pyrazole substrates in Suzuki couplings.
Q1: Why is my Suzuki coupling with a pyrazole substrate failing or giving low yields?
Low or no yield in Suzuki couplings with pyrazoles can stem from several factors. The most common culprit is the acidic N-H proton of the pyrazole ring. Under the basic conditions of the reaction, this proton can be abstracted, leading to the formation of a pyrazolate anion. This anion can coordinate to the palladium catalyst, forming inactive or off-cycle palladium complexes that inhibit the catalytic cycle.[1] Additionally, the electron-rich nature of the pyrazole ring can make oxidative addition more challenging compared to less electron-rich (hetero)aryl halides.[2]
Q2: Should I protect the N-H group on my pyrazole?
Protecting the pyrazole N-H group can often simplify the reaction by preventing the formation of inhibitory palladium complexes.[1] Common protecting groups like benzyl (Bn) or tert-butoxycarbonyl (Boc) can be employed. However, this introduces additional synthesis and deprotection steps, which may not be ideal for all synthetic routes. Fortunately, recent advances in ligand and catalyst systems have made the direct coupling of unprotected N-H pyrazoles more feasible.[1][3]
Q3: What are the most common side products I should look out for?
The primary side products in pyrazole Suzuki couplings are typically the result of protodeboronation of the boronic acid/ester and dehalogenation of the halopyrazole starting material.[1][4] Protodeboronation is the cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom, and is often exacerbated by high temperatures and the presence of water.[1][5] Dehalogenation results in the replacement of the halogen on the pyrazole with a hydrogen atom. Both side reactions consume starting materials and reduce the yield of the desired product. Homocoupling of the boronic acid to form a biaryl byproduct can also occur.[6]
Q4: Can I use pyrazole boronic acids as coupling partners?
Yes, but with caution. Pyrazole boronic acids themselves can be problematic. The presence of the acidic N-H group and the Lewis basic nitrogen atoms can lead to catalyst inhibition or decomposition of the boronic acid.[1] It is often more reliable to use the corresponding pyrazole boronic esters, such as the pinacol ester, which tend to be more stable.[7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
When faced with a low yield, a systematic evaluation of the reaction components is crucial.
-
Causality: The deprotonated pyrazole (pyrazolate) is a good ligand for palladium. Its coordination to the palladium center can lead to the formation of stable, catalytically inactive Pd(II) complexes, effectively sequestering the catalyst from the desired reaction pathway.[1] The acidity of the pyrazole N-H is a key factor; more acidic pyrazoles (those with electron-withdrawing groups) tend to be more inhibitory.[1]
-
Troubleshooting Steps:
-
Optimize Ligand and Base: The choice of ligand is critical for coupling unprotected pyrazoles. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can promote the desired catalytic cycle and minimize the formation of inhibitory complexes.[1][8] For the base, a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium or potassium carbonate, as it can be effective in promoting transmetalation without excessively deprotonating the pyrazole.[1]
-
Consider N-Protection: If optimization of the catalytic system is unsuccessful, protecting the pyrazole N-H is a reliable strategy. The choice of protecting group will depend on the overall synthetic scheme and the stability of the group to the Suzuki coupling conditions.
-
Use a Pre-catalyst: Palladium pre-catalysts, where the palladium is already in a defined oxidation state and coordinated to the ligand, can sometimes offer better performance and reproducibility compared to generating the active catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[1]
-
-
Causality: Heteroaromatic compounds, including some pyrazole derivatives, can have poor solubility in common Suzuki coupling solvents like toluene or dioxane, especially once the reaction mixture contains inorganic salts.[5][9] If any of the key reagents are not fully dissolved, the reaction will be heterogeneous and the reaction rate will be significantly reduced.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents or solvent mixtures. Common choices include dioxane, toluene, DMF, and THF, often with the addition of water to help dissolve the inorganic base.[5] For particularly insoluble substrates, more polar aprotic solvents like DMF or DMA may be necessary, although these can sometimes lead to faster catalyst decomposition at high temperatures.
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility, but this must be balanced against the potential for increased side reactions like protodeboronation.
-
Phase-Transfer Catalysis: In some cases, the use of a phase-transfer catalyst can help to bring the reactants into the same phase and accelerate the reaction.
-
Problem 2: Significant Side Product Formation
The presence of side products indicates that one or more undesired reaction pathways are competing with the desired cross-coupling.
-
Causality: Protodeboronation is the protonolysis of the carbon-boron bond. This side reaction is often promoted by high temperatures, the presence of water, and the inherent instability of the boronic acid.[1][5] Some heteroaryl boronic acids are particularly prone to this decomposition pathway.
-
Troubleshooting Steps:
-
Use Boronic Esters: Boronic esters, especially pinacol esters, are generally more stable to protodeboronation than the corresponding boronic acids.[7] If you are using a boronic acid and observing significant decomposition, switching to the pinacol ester is a highly recommended first step.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Ensure your solvents are dry and consider using an anhydrous base like K₃PO₄.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst system.
-
Use a Milder Base: Strong bases can sometimes accelerate the decomposition of boronic acids. Experiment with milder bases like KF or CsF.[10]
-
-
Causality: Dehalogenation of the (hetero)aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various mechanisms, including hydrodehalogenation where a hydride source (which can be the solvent, base, or impurities) replaces the halogen on the palladium intermediate. For pyrazoles, iodopyrazoles have been shown to be more prone to dehalogenation than their bromo or chloro counterparts.[4]
-
Troubleshooting Steps:
-
Change the Halogen: If you are using an iodopyrazole, consider switching to the analogous bromopyrazole or even chloropyrazole. While oxidative addition is slower for these less reactive halides, the reduction in the dehalogenation side reaction can lead to a significant improvement in the overall yield of the desired product.[4]
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the desired product is formed and then begins to degrade, or if the dehalogenation product increases over time, it may be beneficial to stop the reaction earlier.
-
Scrutinize Reagents for Hydride Sources: Ensure that solvents and reagents are free from impurities that could act as hydride donors.
-
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting pyrazole Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalytic Conditions for Unprotected Pyrazoles
This protocol outlines a general method for screening different ligands and bases for the Suzuki coupling of an unprotected halopyrazole with an arylboronic acid.
-
Reagent Preparation:
-
To a 4 mL vial equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), arylboronic acid (1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium source and ligand. For example, to obtain a 2 mol % catalyst loading, dissolve the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol) in 1 mL of the reaction solvent.
-
-
Reaction Setup:
-
Add the reaction solvent (e.g., dioxane/water 4:1, 2 mL) to the vial containing the solid reagents.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Under a positive pressure of inert gas, add the catalyst stock solution via syringe.
-
-
Reaction Execution and Monitoring:
-
Seal the vial and place it in a preheated heating block (e.g., 80-100 °C).
-
Stir the reaction for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and the ratio of product to side products.
-
Table 1: Example Ligand and Base Screening Data
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
Yields are hypothetical and for illustrative purposes only.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2156–2167. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12361. [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The content is based on general knowledge of Suzuki coupling side reactions.)
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Canturk, B. (2009). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 74(9), 3295–3304. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Sun, C., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(3), 859-867. [Link]
-
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 14(3), 812–815. [Link]
-
Ruan, J., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(1), 553–567. [Link]
-
Mokolokolo, P. P., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3091. [Link]
-
Ureshino, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4690–4695. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(11), 4359-4405. [Link]
-
ScienceFlip. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The content is based on the concept of protecting boronic acids.)
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Reaction Monitoring for 1-Ethyl-1H-pyrazol-4-amine dihydrochloride
Welcome to the technical support guide for monitoring reactions involving 1-Ethyl-1H-pyrazol-4-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of syntheses involving this highly polar, basic intermediate. As a dihydrochloride salt, this compound presents unique analytical challenges, primarily related to its high polarity and strong interactions with common stationary phases. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for rapid, qualitative reaction monitoring. However, the physicochemical properties of 1-Ethyl-1H-pyrazol-4-amine can lead to frustrating results on standard silica gel plates. Here, we address the most common issues and provide robust solutions.
Frequently Asked Questions (TLC)
Question 1: My compound, 1-Ethyl-1H-pyrazol-4-amine, is completely stuck on the baseline (Rf = 0.0). How can I get it to move up the plate?
Answer: This is the most common issue encountered with highly polar, basic compounds like amine salts on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine, particularly in its protonated salt form, binds very strongly to these acidic sites via powerful acid-base interactions, preventing its migration with the mobile phase.
Causality-Driven Solutions:
-
Introduce a Basic Modifier: The most effective strategy is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your analyte to move.
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (conc. aq. NH4OH) to your eluent system. For example, a starting system of 10% Methanol in Dichloromethane (DCM) should be modified to 10% Methanol / 88% DCM / 2% TEA.
-
Why it Works: The added base is in vast excess compared to your analyte and effectively "shields" the analyte from the acidic stationary phase, enabling normal partitioning and migration.[1]
-
-
Drastically Increase Mobile Phase Polarity: While less targeted than adding a base, a highly polar mobile phase can help overcome the strong interaction. However, this often requires solvent systems that can lead to poor spot shape and difficulty in drying.
-
Example Systems: Try solvent mixtures like 80:20:1 DCM/Methanol/Ammonium Hydroxide or even consider n-butanol as a highly polar eluent.[2]
-
Question 2: My spots are streaking badly, making it impossible to determine an accurate Rf value or assess purity. What causes this and how can I fix it?
Answer: Streaking is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase, often coupled with overloading the plate. For basic amines, this is again due to the acidic nature of silica gel.
Troubleshooting Steps:
-
Add a Basic Modifier: As with baseline retention, adding TEA or NH4OH to the eluent is the primary solution. This minimizes the strong acid-base interactions that cause tailing and streaking.
-
Reduce Sample Concentration: You may be overloading the plate. The stationary phase has a finite number of interaction sites, and applying too much sample saturates them, causing the spot to smear as it moves. Dilute your reaction sample 10-fold in a solvent like methanol and re-spot.
-
Ensure a Tight Spot: Apply your sample in small, repeated applications to the same point on the baseline, allowing the solvent to evaporate completely between applications. This creates a tight, concentrated starting band. Using a polar spotting solvent can sometimes cause the initial spot to be a wide ring; if this happens, try a less polar solvent if your compound is soluble.
TLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common TLC issues with polar amines.
Caption: A decision tree for systematic TLC method development.
Question 3: My pyrazole compound is not visible under a 254 nm UV lamp. How can I visualize the spots?
Answer: While many aromatic heterocycles are UV-active, the absorbance can sometimes be weak. Furthermore, if your TLC plate lacks a fluorescent indicator (F254), you won't see quenching. In these cases, chemical staining is required.
Recommended Visualization Techniques:
| Staining Method | Target Functional Group | Procedure | Expected Result |
| Ninhydrin | Primary/Secondary Amines | Dip or spray the plate with a ninhydrin solution, then gently heat with a heat gun. | Purple or pink spots will appear. This is highly specific for your amine.[3] |
| Potassium Permanganate (KMnO4) | Reducible groups (alkenes, alkynes, alcohols, some amines) | Dip or spray the plate with a basic KMnO4 solution. | Yellow/brown spots will appear on a purple background. |
| Iodine Chamber | General (most organic compounds) | Place the dried TLC plate in a sealed chamber containing a few crystals of solid iodine. | Brown spots will appear as the iodine reversibly adsorbs to the compound.[4] |
Protocol: Standard TLC Method for 1-Ethyl-1H-pyrazol-4-amine
-
Plate Preparation: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dilute the reaction mixture in methanol (approx. 1 mg/mL). Prepare separate solutions of your starting material(s) and the 1-Ethyl-1H-pyrazol-4-amine standard for co-spotting.
-
Spotting: Using a capillary tube, carefully spot the starting material, the reaction mixture, and a "co-spot" (reaction mixture and starting material in the same lane) on the baseline.
-
Eluent Preparation: Prepare a mobile phase consisting of 90:8:2 (v/v/v) Dichloromethane : Methanol : Triethylamine .
-
Development: Place the TLC plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Analysis: Remove the plate, mark the solvent front, and dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like ninhydrin for confirmation. The disappearance of starting material and the appearance of a new spot for the product indicate reaction progress.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. However, the same properties that make 1-Ethyl-1H-pyrazol-4-amine challenging for TLC also apply to LC, particularly with standard reverse-phase columns.
Frequently Asked Questions (LC-MS)
Question 1: My compound elutes in the void volume on my C18 column. How can I achieve retention?
Answer: This is a classic problem for highly polar molecules on non-polar reverse-phase (RP) columns like C18. The analyte has very little affinity for the stationary phase and is swept through with the mobile phase front.
Solutions Ranked by Recommendation:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for retaining and separating very polar compounds.[5]
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase.
-
Starting Conditions: Use a HILIC column (e.g., silica or amide phase) with a mobile phase of 95:5 Acetonitrile : 10 mM Ammonium Acetate, pH adjusted to ~9 with ammonium hydroxide.
-
-
Use a Polar-Endcapped RP Column: These are C18 columns that have been modified with polar functional groups to prevent "phase collapse" in highly aqueous mobile phases and to provide alternative retention mechanisms for polar analytes.[6] This allows you to run with a very low percentage of organic solvent (0-5%) to maximize retention.
-
Modify Mobile Phase pH (on a suitable column): For a basic amine, increasing the mobile phase pH to a value at least 2 units above its pKa will neutralize it. The neutral form is less polar and will retain better on a C18 column.
-
CRITICAL CAVEAT: This requires a pH-stable column (e.g., a hybrid or specific polymer-based C18). Standard silica-based columns will rapidly degrade at high pH (>8).
-
Mobile Phase Example: 10 mM Ammonium Bicarbonate, pH 10, with an acetonitrile gradient on a column like a Waters XBridge C18.[7]
-
Question 2: I'm seeing severe peak tailing for my amine. How can I improve the peak shape?
Answer: Peak tailing for basic compounds in reverse-phase LC is most often caused by secondary interactions with residual, acidic silanol groups on the silica-based stationary phase.
Solutions:
-
Use a High-Purity, Endcapped Column: Modern columns made from high-purity silica with thorough endcapping have far fewer free silanols, minimizing these problematic interactions.
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate both your basic analyte and the residual silanol groups. The resulting electrostatic repulsion can sometimes improve peak shape, although it will also decrease retention.
-
Operate at High pH: As mentioned above, working at a high pH neutralizes the analyte and deprotonates the silanols, eliminating the problematic interaction and often yielding excellent peak shapes. This is a highly effective but requires a pH-stable column.[7]
LC-MS Method Selection Pathway
This diagram helps guide the selection of an appropriate LC-MS strategy for 1-Ethyl-1H-pyrazol-4-amine.
Caption: A decision pathway for LC-MS method development.
Question 3: What are the expected m/z values for my compound and its potential fragments in ESI+ mode?
Answer: Understanding the expected mass-to-charge ratios (m/z) is crucial for confirming the presence of your compound. For 1-Ethyl-1H-pyrazol-4-amine, you should use Electrospray Ionization in Positive Mode (ESI+).
| Ion Species | Description | Calculated m/z | Notes |
| [M+H]+ | Protonated Molecule | 112.09 | This will be the primary ion and the most abundant in the full scan spectrum. M refers to the free base (MW ≈ 111.15).[8] |
| [M+Na]+ | Sodium Adduct | 134.07 | Often observed if there is sodium contamination in the sample or mobile phase. |
| [M-NH2]+ | Loss of Amino Group | 96.08 | A potential fragment from the protonated parent ion. |
| [M-C2H4]+ | Loss of Ethylene | 84.07 | Fragmentation involving the N-ethyl group is a common pathway for N-alkylated heterocycles.[9] |
Note: These m/z values are for the monoisotopic mass and may vary slightly based on instrument calibration.
Question 4: I'm considering using an ion-pairing reagent to improve retention. Is this a good idea for LC-MS?
Answer: Generally, no. Traditional ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) should be avoided with mass spectrometry.[10]
-
Why to Avoid Them: These strong acids are "sticky," coating the inside of the MS source and causing severe and persistent ion suppression. This means they will dramatically decrease the signal intensity for your analyte and any subsequent analyses. Removing this contamination can take days or weeks of system cleaning.[10]
-
MS-Compatible Alternatives: If you must explore this route, use a volatile ion-pairing agent like difluoroacetic acid (DFA) at a very low concentration. However, the HILIC or high-pH RP methods described above are far superior and more robust approaches for this type of analyte.
References
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Available at: [Link]
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Pawar, S. S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Critical Reviews. Available at: [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supplementary Information. Available at: [Link]
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Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Science and Human Wellness. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-pyrazol-4-amine. PubChem Compound Summary for CID 7018640. Available at: [Link]
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Bell, D. S. (2017). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available at: [Link]
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EU Reference Laboratory for Single Residue Methods. (2017). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. Available at: [Link]
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Zheng, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]
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Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine. Journal of Chromatography A. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]
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Alfa Chemistry. (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Labinsights. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
-
Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Science and Human Wellness. Available at: [Link]
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Siddiqui, S., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Available at: [Link]
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Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Technical Note TN-1033. Available at: [Link]
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS? Discussion. Available at: [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]
-
Patel, M. J., et al. (2019). Stability Indicating TLC Method for Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form and Determination of Content Uniformity. Journal of Chromatographic Science. Available at: [Link]
-
Chemistry Stack Exchange. (2019). How to determine polarity of components in TLC. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyrazole Derivatives
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An In-Depth Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxicity is a critical step in the drug discovery pipeline, serving as a primary screen to identify compounds with therapeutic potential or to flag molecules with undesirable off-target effects.[1][2] For novel chemical entities such as 1-Ethyl-1H-pyrazol-4-amine dihydrochloride and its derivatives, a robust and well-characterized cytotoxicity assessment is paramount. Pyrazole-based compounds have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making the selection of an appropriate assay a key determinant in accurately profiling these molecules.[3][4][5]
This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering insights into their underlying principles, detailed experimental protocols, and guidance on selecting the most suitable method for your research needs.
The Landscape of Cytotoxicity Assays: A Mechanistic Overview
Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure.[6] These include assessments of metabolic activity, membrane integrity, and specific cell death pathways like apoptosis.[7] Understanding the fundamental mechanism of each assay is crucial for interpreting the results in the context of the compound's potential mode of action.
Assays Measuring Metabolic Activity
These assays equate metabolic function with cell viability. A reduction in metabolic activity is interpreted as a cytotoxic effect.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse in cytotoxicity testing.[8] The foundational principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]
-
alamarBlue™ (Resazurin) Assay: This fluorometric/colorimetric assay utilizes the redox indicator resazurin.[9] In viable cells, resazurin is reduced to the highly fluorescent resorufin, providing a quantitative measure of metabolic activity.[9] A key advantage of the alamarBlue™ assay is its non-toxic nature, allowing for continuous monitoring of cell viability over time.
Assays Measuring Membrane Integrity
These assays detect cytotoxicity by quantifying the leakage of cellular components into the culture medium upon loss of membrane integrity.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[10][11] The LDH assay is a colorimetric or luminescent method that measures the activity of this released enzyme, which is directly proportional to the extent of cell lysis.[10][12]
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13][14] The dye is a weak cationic dye that readily penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of living cells.[13] When cells become damaged or die, they are unable to retain the dye.[13][15] The amount of dye retained is proportional to the number of viable cells and can be quantified after extraction.[14]
Assays Measuring Apoptosis
Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by cytotoxic compounds. Assays that specifically measure markers of apoptosis can provide valuable mechanistic insights.
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[16] Caspase-3 and -7 are key effector caspases.[16] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[17] The resulting signal is proportional to the level of caspase activity and, therefore, apoptosis.
Comparative Analysis of Cytotoxicity Assays
Choosing the right assay depends on several factors, including the specific research question, the expected mechanism of cytotoxicity, and practical considerations such as throughput and cost.[18][19]
| Assay | Principle | Endpoint | Throughput | Cost | Advantages | Limitations |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric | High | Low | Well-established, inexpensive | Endpoint assay, requires solubilization of formazan crystals |
| alamarBlue™ | Reduction of resazurin | Fluorometric/Colorimetric | High | Medium | Non-toxic, allows kinetic monitoring | Can be sensitive to changes in cellular redox state |
| LDH Release | Release of cytosolic enzyme | Colorimetric/Luminescent | High | Medium | Measures membrane integrity directly | Released LDH has a finite half-life in culture medium[20] |
| Neutral Red Uptake | Lysosomal integrity | Colorimetric | Medium | Low | Inexpensive, sensitive | Requires multiple washing steps |
| Caspase-3/7 | Apoptosis executioner caspase activity | Luminescent/Fluorometric | High | High | Provides mechanistic insight into apoptosis | May not detect non-apoptotic cell death |
Experimental Protocols
The following are generalized, step-by-step protocols. It is essential to optimize these protocols for your specific cell type and experimental conditions.[21]
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[22]
-
Compound Treatment: Treat cells with various concentrations of the 1-Ethyl-1H-pyrazol-4-amine dihydrochloride derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
-
Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[8][23] Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[22]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[22] Measure the absorbance at 570 nm using a microplate reader.[22]
alamarBlue™ Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
alamarBlue™ Addition: Aseptically add alamarBlue™ reagent to each well, typically at 10% of the culture volume.[24][25]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[25][26] The optimal incubation time may vary depending on the cell type.
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[24]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[12]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[27]
-
Stop Reaction and Absorbance Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.[17] This reagent contains a proluminescent substrate and components for cell lysis.[17]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescent signal using a microplate luminometer.
Visualizing the Workflow and Apoptotic Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: A generalized workflow for performing in vitro cytotoxicity assays.
Caption: A simplified diagram of the caspase-mediated apoptotic pathway.
Making an Informed Decision: Which Assay is Right for You?
The selection of a cytotoxicity assay should be a deliberate process, taking into account the specific aims of your study.
-
For high-throughput screening of a large library of pyrazole derivatives, the MTT and alamarBlue™ assays are excellent choices due to their simplicity, cost-effectiveness, and scalability.
-
To investigate whether the primary cytotoxic mechanism involves membrane damage, the LDH release assay is the most direct and appropriate method.
-
If you are interested in the kinetics of cytotoxicity and wish to perform real-time measurements, the alamarBlue™ assay is a superior option due to its non-toxic nature.
-
To determine if your pyrazole derivatives induce apoptosis, the Caspase-3/7 assay provides specific and mechanistic information. It is often beneficial to use this in conjunction with a general viability assay like MTT or alamarBlue™ to get a complete picture of the cellular response.
-
For a cost-effective, endpoint assay that measures lysosomal integrity, the Neutral Red uptake assay is a viable alternative, though it is more labor-intensive.
It is often advisable to use more than one cytotoxicity assay to confirm the results and gain a more comprehensive understanding of the compound's effects.[28][29] For instance, a decrease in viability observed with the MTT assay could be further investigated with an LDH assay to determine if membrane lysis is occurring, or a caspase assay to probe for apoptosis.
Conclusion
The careful selection and execution of cytotoxicity assays are fundamental to the preclinical evaluation of novel compounds like 1-Ethyl-1H-pyrazol-4-amine dihydrochloride derivatives. By understanding the principles, advantages, and limitations of each assay, researchers can generate reliable and meaningful data that will guide the subsequent stages of drug development. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions and conduct robust cytotoxicity studies.
References
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
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National Toxicology Program. (2006). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
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PubMed. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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National Library of Medicine. (1998). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]
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G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]
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National Institutes of Health. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]
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protocols.io. (2018). LDH cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (2019). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
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Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
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Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
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ResearchGate. (2017). What is the difference cleaved caspase 3 and Caspase 3/7 assays in determining apoptosis?. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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University of Pretoria. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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Biocompare. (2023). Selecting the Right Cell-Based Assay. Retrieved from [Link]
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ACS Publications. (2016). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]
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AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]
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MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride, ensuring the protection of personnel and adherence to regulatory standards.
Understanding the Compound: Hazard Profile and Initial Precautions
1-Ethyl-1H-pyrazol-4-amine dihydrochloride is a salt, and its properties in solution are of primary concern for disposal. The free base, 1-Ethyl-1H-pyrazol-4-amine, is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2] The dihydrochloride form, being a salt of a weak base and a strong acid (hydrochloric acid), will likely form a corrosive and acidic solution upon dissolution in water. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the solution, which may be corrosive.[3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The primary principle for the disposal of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride is to treat it as a hazardous chemical waste. Due to its potential environmental impact, direct disposal down the drain is not permissible.[4] The recommended procedure involves neutralization followed by collection for professional disposal.
Step 1: Segregation and Waste Identification
Properly segregate the waste stream containing 1-Ethyl-1H-pyrazol-4-amine dihydrochloride from other laboratory waste.[4] This prevents unintended chemical reactions. The waste container must be clearly labeled as "Hazardous Waste: 1-Ethyl-1H-pyrazol-4-amine dihydrochloride" and include the appropriate hazard pictograms (e.g., corrosive, irritant).
Step 2: Neutralization of Small Quantities (for aqueous solutions)
For small quantities of aqueous solutions, careful neutralization can render the waste less hazardous before collection. This process should only be undertaken by trained personnel in a controlled laboratory setting.
Protocol for Neutralization:
-
Work in a Fume Hood: All steps of the neutralization process must be performed within a certified chemical fume hood to control any potential release of vapors.
-
Prepare a Weak Base Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). A 5-10% solution is generally sufficient.
-
Slow Addition and pH Monitoring: Slowly and carefully add the weak base solution to the aqueous waste containing 1-Ethyl-1H-pyrazol-4-amine dihydrochloride.[5] This should be done with constant stirring.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH for neutralization is between 6.0 and 8.0. Be aware that the addition of a carbonate base will generate carbon dioxide gas, so add the base slowly to avoid excessive foaming and splashing.
-
Cooling: The neutralization reaction can be exothermic. If the solution becomes warm, allow it to cool before proceeding.
-
Final pH Check: Once the pH is stable within the target range, the solution is considered neutralized.
Step 3: Collection and Storage of Waste
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the neutralized solution or the solid waste.[6] High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[4]
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2][7] Provide them with the safety data sheet (if available) or a clear description of the waste's composition.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride.
Caption: Disposal workflow for 1-Ethyl-1H-pyrazol-4-amine dihydrochloride.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[3]
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[2]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[3]
Conclusion: A Commitment to Safety
The responsible disposal of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride is a non-negotiable aspect of laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, protect the ecosystem, and maintain compliance with all relevant regulations. Always consult your institution's specific safety protocols and the most recent safety data sheets for the chemicals you are working with.
References
-
Capot Chemical Co., Ltd. (2019). 1-ethyl-1H-pyrazol-4-amine Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. PubChem. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
-
U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
- SUEZ Water Technologies & Solutions. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. AFPM.
-
University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
Sources
- 1. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. researchgate.net [researchgate.net]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
